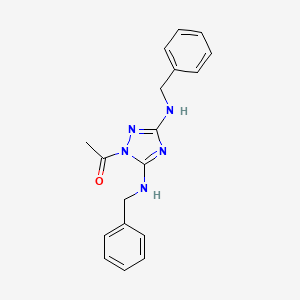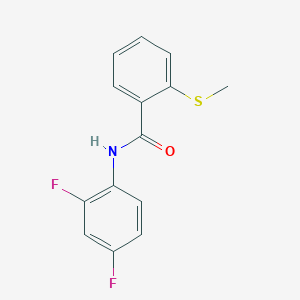![molecular formula C23H22N2O3 B4992242 3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4992242.png)
3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MPAPOB and has been synthesized using various methods.
作用机制
The mechanism of action of MPAPOB is not yet fully understood. However, it is believed that MPAPOB inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, MPAPOB has been shown to reduce the accumulation of amyloid-beta plaques in the brain by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
MPAPOB has been shown to have various biochemical and physiological effects. In cancer research, MPAPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. Additionally, MPAPOB has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using MPAPOB in lab experiments is that it has been shown to have low toxicity in vitro, which means that it is unlikely to cause harm to cells or tissues. However, one limitation of using MPAPOB in lab experiments is that it is a relatively new compound, and its effects on various biological systems are not yet fully understood.
未来方向
There are several future directions for the study of MPAPOB. One direction is to further investigate its potential therapeutic applications in cancer research, Alzheimer's disease, and inflammatory diseases. Another direction is to study the mechanism of action of MPAPOB in more detail to better understand its effects on various biological systems. Additionally, future studies could focus on optimizing the synthesis method of MPAPOB to improve its yield and purity.
合成方法
MPAPOB can be synthesized using a variety of methods. One such method involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenyl N-(2-methylphenoxy)acetamide to form MPAPOB. Another method involves the reaction of 3-methylbenzoic acid with phosphorus pentachloride to form 3-methylbenzoyl chloride, which is then reacted with 4-aminophenyl N-(2-methylphenoxy)acetamide to form MPAPOB.
科学研究应用
MPAPOB has been studied for its potential therapeutic applications in various fields of research. One such application is in cancer research, where MPAPOB has been shown to inhibit the growth of cancer cells. MPAPOB has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta plaques in the brain. Additionally, MPAPOB has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-6-5-8-18(14-16)23(27)25-20-12-10-19(11-13-20)24-22(26)15-28-21-9-4-3-7-17(21)2/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERJHYAZHCUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4992166.png)
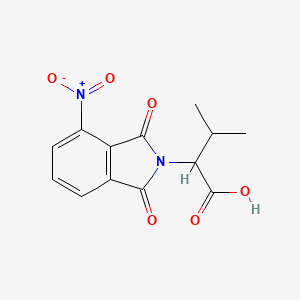
![1,3-dimethyl-6-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4992178.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4992186.png)

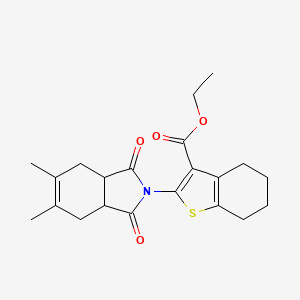
![N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4992213.png)

![methyl 2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B4992223.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4992239.png)
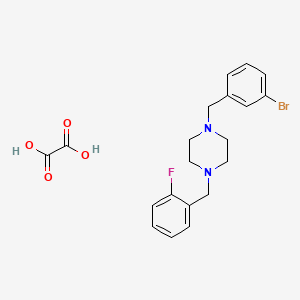
![1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4992264.png)
